molecular formula C15H21ClN2O3S B2453818 1-(2-chlorophenyl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea CAS No. 2319787-23-8

1-(2-chlorophenyl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea

Cat. No.: B2453818
CAS No.: 2319787-23-8
M. Wt: 344.85
InChI Key: GRYZCICWCNIVQS-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C15H21ClN2O3S and its molecular weight is 344.85. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c16-12-3-1-2-4-13(12)18-14(20)17-11-15(21-8-7-19)5-9-22-10-6-15/h1-4,19H,5-11H2,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYZCICWCNIVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)NC2=CC=CC=C2Cl)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorophenyl)-3-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H22ClN2O3SC_{17}H_{22}ClN_{2}O_{3}S, and it possesses a molecular weight of approximately 355.9 g/mol. The structure includes a chlorophenyl group and a tetrahydrothiopyran moiety, which contributes to its biological activity.

Biological Activities

Research indicates that compounds with similar structures, particularly those containing (thio)urea functionalities, exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial Activity : Compounds in this category have been shown to possess significant antibacterial and antifungal properties. For instance, (thio)ureas have demonstrated effectiveness against various pathogens, suggesting potential applications in treating infections .
  • Anticancer Properties : The compound's structural components may interact with cellular mechanisms involved in cancer progression. Studies have shown that derivatives of urea can exhibit cytotoxic effects against several cancer cell lines, indicating that this compound may also possess antitumor activity .
  • Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Case Studies and Research Findings

  • Antitumor Activity : A study on structurally related (thio)ureas reported significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. Specific derivatives showed selective activity against non-small lung cancer and ovarian cancer cells .
  • Mechanism of Action : The biological activity is often attributed to the ability of these compounds to form hydrogen bonds with target substrates, enhancing their interaction with biological macromolecules such as proteins and nucleic acids . This interaction is crucial for their antitumor and antimicrobial effects.
  • Comparative Analysis : A comparative study on related chloroethylnitrosoureas revealed that structural modifications significantly affect their therapeutic efficacy and toxicity profiles. For example, variations in the substituents on the urea group altered their mutagenicity and carcinogenicity, highlighting the importance of structural design in drug development .

Data Summary

The following table summarizes key findings related to the biological activities of similar compounds:

Activity TypeRelated CompoundsIC50/Effectiveness
Antimicrobial(Thio)urea derivativesEffective against various bacteria
AnticancerUrea derivativesIC50 values ranging from 1.7 to 28.7 µM across different cell lines
Anti-inflammatoryVarious (thio)ureasSignificant reduction in inflammation markers

Q & A

Q. Q. What in vivo models are appropriate for evaluating efficacy and toxicity?

  • Models :
  • Xenograft mice for antitumor efficacy (dose range: 10–100 mg/kg, oral or IP) .
  • PK/PD studies in rodents to correlate plasma concentrations with target modulation .
  • Safety profiling : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) during chronic dosing .

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